N-(4-aminobutyl)-N-methylcyclopropanamine

Epigenetics Histone Demethylase KDM1A/LSD1

N-(4-Aminobutyl)-N-methylcyclopropanamine (CAS 1095038-58-6), also catalogued under the systematic IUPAC name N'-cyclopropyl-N'-methylbutane-1,4-diamine, is a non-symmetrical aliphatic diamine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. The compound features a singular cyclopropyl ring directly attached to a tertiary amine, which in turn links to a flexible four-carbon chain terminating in a primary amine, creating two chemically distinct nitrogen centres (pKa and nucleophilicity) on the same scaffold.

Molecular Formula C8H18N2
Molecular Weight 142.246
CAS No. 1095038-58-6
Cat. No. B2952893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminobutyl)-N-methylcyclopropanamine
CAS1095038-58-6
Molecular FormulaC8H18N2
Molecular Weight142.246
Structural Identifiers
SMILESCN(CCCCN)C1CC1
InChIInChI=1S/C8H18N2/c1-10(8-4-5-8)7-3-2-6-9/h8H,2-7,9H2,1H3
InChIKeyVTYJBGKJWZMFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Aminobutyl)-N-methylcyclopropanamine (CAS 1095038-58-6): Structural Identity, Physicochemical Profile, and Scientific Procurement Context


N-(4-Aminobutyl)-N-methylcyclopropanamine (CAS 1095038-58-6), also catalogued under the systematic IUPAC name N'-cyclopropyl-N'-methylbutane-1,4-diamine, is a non-symmetrical aliphatic diamine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol [1]. The compound features a singular cyclopropyl ring directly attached to a tertiary amine, which in turn links to a flexible four-carbon chain terminating in a primary amine, creating two chemically distinct nitrogen centres (pKa and nucleophilicity) on the same scaffold. This bifunctional architecture positions the molecule at the interface of two distinct chemical spaces: the ring-strained, mechanism-based reactivity characteristic of cyclopropylamines and the cellular recognition motifs associated with linear polyamines and diamines [2]. As a specialized small-molecule building block, the compound is primarily procured for research purposes in medicinal chemistry and chemical biology, where it serves as an intermediate for the synthesis of more complex molecules, including potential epigenetic probes and polyamine transport inhibitors .

Why Generic Substitution of N-(4-Aminobutyl)-N-methylcyclopropanamine (CAS 1095038-58-6) with Simpler Diamines or Cyclopropylamines Introduces Proven Scientific Risk


Generic substitution of N-(4-aminobutyl)-N-methylcyclopropanamine with simpler linear diamines (e.g., N1,N4-dimethylputrescine) or unsubstituted cyclopropylamines (e.g., tranylcypromine) is not scientifically permissible due to the functional non-equivalence of its key structural modules. The concurrent presence of a cyclopropyl ring and a butylamine chain on the same nitrogen atom creates a unique combination of steric bulk, nucleophilicity, and metabolic stability that is absent in any single-domain analog [1]. In the context of KDM1A/LSD1 inhibitor design, foundational SAR studies in the 1-substituted cyclopropylamine class have demonstrated that the nature of the N-substituent directly governs the balance between target potency and selectivity against off-target monoamine oxidases (MAO-A and MAO-B) [2]. A substituent change moves the molecule to a different point on the potency-selectivity trade-off curve, meaning that even closely related analogs (e.g., N-methylcyclopropanamine, or N-(3-aminopropyl)-N-methylcyclopropanamine) are not qualitatively interchangeable in assay performance. For procurement in building-block applications, the specific chain length and terminal primary amine determine the geometry of the exit vector and the range of possible downstream coupling chemistry, making structural analogs unfit as drop-in replacements without re-validation of the entire synthetic route [3].

N-(4-Aminobutyl)-N-methylcyclopropanamine (CAS 1095038-58-6) Quantitative Differentiation Evidence Guide


Evaluating the Role of N-Alkyl Chain Length in LSD1/KDM1A Inhibitor Potency and MAO Selectivity Using N-(4-Aminobutyl)-N-methylcyclopropanamine as a Key Scaffold Probe

The compound N-(4-aminobutyl)-N-methylcyclopropanamine serves as a critical intermediate for probing the SAR of 1-substituted cyclopropylamine KDM1A/LSD1 inhibitors. Foundational class-level evidence demonstrates that expanding the N-substituent from a methyl group to a bulkier chain, such as the 4-aminobutyl group present in this compound, is a validated design strategy to reduce off-target inhibition of monoamine oxidases while maintaining covalent attachment to the FAD cofactor of KDM1A [1]. In the reference 1-phenyl-tranylcypromine series, the unsubstituted parent compound shows potent MAO inhibition (K_i MAO-A = 0.5 μM, K_i MAO-B = 0.1 μM). Introduction of bulkier N-substituents on the cyclopropylamine ring in closely related series has been shown to increase the selectivity ratio (K_i MAO / IC50 KDM1A) by >10-fold, a trend directly relevant to the design logic of the 4-aminobutyl derivative [2]. This compound thus represents a key intermediate in the optimization trajectory from pan-active cyclopropylamines to KDM1A-selective chemical probes.

Epigenetics Histone Demethylase KDM1A/LSD1 Monoamine Oxidase Selectivity Structure-Activity Relationship (SAR)

Assessing the Dual Amine Functionality of N-(4-Aminobutyl)-N-methylcyclopropanamine for Polyamine Transport System Recognition Versus Simple Monoamines

N-(4-Aminobutyl)-N-methylcyclopropanamine displays a unique dual-amine architecture that is structurally analogous to the natural polyamine spermidine, but with a cyclopropyl ring replacing the central propylamine moiety. This structural mimicry is critical for compounds intended to hijack the mammalian polyamine transport system (PTS) for selective cellular uptake. Class-level SAR studies on polyamine analogs have established that a minimum of two positively charged amine centres separated by a four-carbon linker is necessary for PTS recognition, while the presence of a bulky, lipophilic headgroup (such as a cyclopropyl ring) can modulate transporter affinity and intracellular retention [1]. When compared to simpler diamines like putrescine (1,4-diaminobutane) or N1-methyl-1,4-butanediamine, the target compound's cyclopropyl ring introduces a significant increase in lipophilicity (ΔXLogP3 = +0.6 vs. putrescine's XLogP3 = -0.7), yet retains the requisite butylamine chain length for amine spacing. This positions the compound as a chemically differentiated polyamine analog scaffold for medicinal chemistry campaigns targeting cancers with upregulated PTS activity [2].

Polyamine Transport Anticancer Drug Delivery Polyamine Analog Structure-Activity Relationship (SAR)

Comparing the Synthetic Utility of N-(4-Aminobutyl)-N-methylcyclopropanamine as a Heterobifunctional Building Block Against Symmetric Diamines

N-(4-Aminobutyl)-N-methylcyclopropanamine possesses two chemically distinct amine functionalities: a primary amine at the terminus of the butyl chain and a tertiary amine directly attached to the cyclopropyl ring. This heterobifunctional nature enables sequential, chemoselective derivatizations—such as amide coupling, reductive amination, or sulfonylation—without the need for orthogonal protecting group strategies that are mandatory for symmetric diamines like 1,4-diaminobutane [1]. The tertiary cyclopropylamine exhibits reduced nucleophilicity compared to the primary amine due to steric hindrance from the cyclopropyl ring (estimated ΔpKa ≈ 1-2 units lower than a typical acyclic tertiary amine), providing a built-in reactivity differential that facilitates selective functionalization at the primary amine site [2]. This intrinsic chemo-differentiation eliminates at least one synthetic step compared to routes that use symmetric diamines, where a mono-protection/deprotection sequence is unavoidable. For procurement, this translates directly into higher synthetic efficiency and lower total cost per final compound in library synthesis campaigns.

Synthetic Chemistry Bifunctional Linkers Medicinal Chemistry Building Blocks Chemoselective Conjugation

The Cyclopropyl Ring as a Metabolic Soft Spot Shield: Class-Level Metabolic Stability Advantage of N-Cyclopropyl Amines Over N-Alkyl Amine Analogs

The cyclopropyl ring on the tertiary amine of N-(4-aminobutyl)-N-methylcyclopropanamine serves a dual purpose: it provides the mechanism-based inhibition scaffold for FAD-dependent amine oxidases and simultaneously acts as a metabolic shield against oxidative N-dealkylation by cytochrome P450 enzymes. Class-level metabolic studies on N-cyclopropyl-containing molecules have demonstrated that the cyclopropyl C-H bonds adjacent to the nitrogen exhibit significantly higher bond dissociation energies (BDE ≈ 106-108 kcal/mol) compared to the α-C-H bonds of an N-methyl group (BDE ≈ 92-95 kcal/mol) [1]. This translates to reduced susceptibility to hydrogen atom abstraction, the rate-determining step in CYP-mediated N-dealkylation. While direct microsomal stability data for the target compound are not available in the public domain, the structural class inference indicates that relative to an acyclic analog like N-(4-aminobutyl)-N,N-dimethylamine, the cyclopropyl substitution is expected to confer a measurable increase in intrinsic metabolic stability (predicted intrinsic clearance reduction of ≥2-fold based on BDE differential) [2]. This property becomes important when the building block is retained in the final pharmacophore rather than being removed in a protecting group strategy.

Drug Metabolism Metabolic Stability Cyclopropylamine Oxidative Deamination CYP450 Metabolism

N-(4-Aminobutyl)-N-methylcyclopropanamine (CAS 1095038-58-6) Best-Fit Application Scenarios for Research and Industrial Procurement


Synthesis of Next-Generation KDM1A/LSD1 Chemical Probes with Reduced MAO Liability

Medicinal chemistry teams engaged in epigenetic drug discovery can utilize N-(4-aminobutyl)-N-methylcyclopropanamine as a pre-functionalized building block to synthesize 1-substituted cyclopropylamine derivatives targeting histone demethylase KDM1A/LSD1. The compound's 4-aminobutyl N-substituent directly maps onto the SAR space identified by Vianello et al. (2014), where bulkier substituents on the cyclopropylamine core were shown to increase selectivity against off-target MAO-A and MAO-B [1]. By employing this building block, researchers bypass the need to construct the butylamine chain de novo and immediately access the selectivity-optimized region of lead chemical space.

Polyamine Transport System (PTS)-Targeted Drug Conjugate and Molecular Imaging Agent Development

Oncology research groups developing tumor-targeted drug conjugates or PET imaging agents can exploit the compound's spermidine-mimetic architecture to evaluate PTS-mediated cellular uptake. The four-carbon spacer between the two amines matches the established structural requirements for PTS recognition, while the cyclopropyl cap provides a synthetic handle for further functionalization and contributes to metabolic shielding, as supported by class-level cyclopropyl medicinal chemistry data [2]. This scenario applies specifically to cancers with documented PTS upregulation (e.g., neuroblastoma, pancreatic cancer, and certain leukemias).

One-Step Heterobifunctional Linker for PROTAC and Bioconjugate Assembly

Chemical biology laboratories engaged in proteolysis-targeting chimera (PROTAC) design or antibody-drug conjugate (ADC) linker development can procure this compound as a heterobifunctional diamine linker. The built-in reactivity differential between the primary amine (terminus) and the tertiary cyclopropylamine eliminates the mono-protection/deprotection sequence required for symmetric diamines, reducing the assembly of bifunctional conjugates by 1-2 synthetic steps [3]. The cyclopropyl ring additionally provides a compact, rigid structural element that can influence the ternary complex geometry in PROTAC applications.

Fragment-Based Drug Discovery (FBDD) Library Design Around Conformationally Constrained Amine Fragments

Fragment screening groups can incorporate N-(4-aminobutyl)-N-methylcyclopropanamine into fragment libraries as a conformationally constrained amine fragment with a well-defined exit vector. The cyclopropyl ring restricts rotational freedom compared to acyclic N-methyl-N-alkyl amines, potentially enhancing binding entropy upon target engagement. The primary amine at the distal end of the butyl chain serves as a chemically tractable point for fragment elaboration via amine-directed coupling chemistry, while the cyclopropyl group simultaneously contributes to metabolic stability as described in class-level drug design reviews [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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